Cas no 42933-13-1 (2-methylbutane-1,2,3,4-tetrol)
2-methylbutane-1,2,3,4-tetrol structure
Product Name:2-methylbutane-1,2,3,4-tetrol
Numero CAS:42933-13-1
MF:C5H12O4
MW:136.146382331848
MDL:MFCD19440992
CID:332216
PubChem ID:6451933
Update Time:2025-10-28
2-methylbutane-1,2,3,4-tetrol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetrol,2-methyl-
- 2-Methyl-1,2,3,4-butanetetrol
- 2-methylbutane-1,2,3,4,-tetrol
- (+)-2C-methylerythritol
- (2R,3S)-2-methylbutane-1,2,3,4-tetraol
- (2S,3R)-2-methylbutane-1,2,3,4-tetrol
- 2-C-methyl-D-erithritol
- 2C-methyl-D-erythritol
- 2-C-methyl-D-erythritol
- 2-C-methylglycerol
- 2-C-methyl-L-erythritol
- 2-methyl-1,2,3-propanetriol
- 2-methyl-1,2,3-propenetriol
- 2-Methyl-1,2,3-trihydroxypropane
- 2-methylglycerin
- 2-methylglycerol
- 2-methyl-propane-1,2,3-triol
- AC1L83S2
- NSC403834
- 2-methylbutane-1,2,3,4-tetrol
- SCHEMBL17867170
- 42933-13-1
- 2-Methylbutane-1,2,3,4-tetraol
- 2-methyl-butane-1,2,3,4-tetraol
- EINECS 256-006-0
- NS00058745
- 1,2,3,4-Butanetetrol, 2-methyl-, (2R,3R)-
- DTXSID901308143
- EN300-23015546
-
- MDL: MFCD19440992
- Inchi: 1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3
- Chiave InChI: HGVJFBSSLICXEM-UHFFFAOYSA-N
- Sorrisi: OC(C)(CO)C(CO)O
Proprietà calcolate
- Massa esatta: 136.073559
- Massa monoisotopica: 136.073559
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 9
- Conta legami ruotabili: 3
- Complessità: 85
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.9
- XLogP3: -2.2
Proprietà sperimentali
- Densità: 1.341
- Punto di ebollizione: 368.1°Cat760mmHg
- Punto di infiammabilità: 193.1°C
- Indice di rifrazione: 1.528
- PSA: 80.92000
- LogP: -1.91710
2-methylbutane-1,2,3,4-tetrol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23015546-1g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 1g |
$2221.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 5g |
$6441.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-10g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 10g |
$9550.0 | 2023-09-15 | ||
| Enamine | EN300-23015546-0.05g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.05g |
$591.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.1g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.1g |
$771.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.25g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.25g |
$1099.0 | 2024-06-20 | |
| Enamine | EN300-23015546-0.5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 0.5g |
$1733.0 | 2024-06-20 | |
| Enamine | EN300-23015546-1.0g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 1.0g |
$2221.0 | 2024-06-20 | |
| Enamine | EN300-23015546-2.5g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 2.5g |
$4355.0 | 2024-06-20 | |
| Enamine | EN300-23015546-5.0g |
2-methylbutane-1,2,3,4-tetrol |
42933-13-1 | 95% | 5.0g |
$6441.0 | 2024-06-20 |
2-methylbutane-1,2,3,4-tetrol Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
42933-13-1 (2-methylbutane-1,2,3,4-tetrol) Prodotti correlati
- 58698-37-6((2S,3R)-2-Methyl-1,2,3,4-butanetetrol)
- 74563-64-7(Phytantriol)
- 73295-12-2((2S)-2,3-Dimethyl-1,3-butanediol)
- 62875-07-4(2-Methylbutane-1,2,4-triol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti